molecular formula C9H14ClN3O B6611573 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide CAS No. 1006328-53-5

2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide

Cat. No.: B6611573
CAS No.: 1006328-53-5
M. Wt: 215.68 g/mol
InChI Key: WCQDOQXIMPEWTL-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide typically involves the following steps:

  • Formation of 1-ethyl-1H-pyrazol-3-ylmethylamine: This intermediate can be synthesized through the reaction of ethyl hydrazine with acetyl chloride in the presence of a suitable catalyst.

  • Chloroacetylation: The intermediate is then treated with chloroacetyl chloride to introduce the chloroacetamide group, resulting in the formation of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the extent of oxidation.

  • Reduction Products: Amines or other reduced forms.

  • Substitution Products: Different derivatives based on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has several scientific research applications:

  • Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Agriculture: It may serve as a precursor for the synthesis of herbicides or pesticides.

  • Material Science: The compound's properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

  • 2-Chloro-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide: Similar structure with a methyl group instead of an ethyl group.

  • 2-Chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide: Similar structure with a different position of the ethyl group on the pyrazole ring.

Uniqueness: 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-3-13-5-4-8(11-13)7-12(2)9(14)6-10/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQDOQXIMPEWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401179690
Record name 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006328-53-5
Record name 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006328-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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